Vonafexor is a potent and selective agonist of the Farnesoid X Receptor (FXR) investigated for its therapeutic potential in various diseases. [, , ] FXR is a nuclear receptor primarily expressed in the liver and intestines, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. [, ] While initially studied for metabolic disorders, Vonafexor's research applications have expanded to include chronic kidney diseases and hepatitis B. [, , ]
Vonafexor was developed as part of ongoing research into FXR agonists, which have shown promise in managing liver-related conditions. It is classified as an orally active, non-steroidal compound that selectively activates the farnesoid X receptor. The compound is also referred to by its developmental code EYP001 and has been documented in various studies for its efficacy in reducing liver fat content and improving metabolic parameters in patients with suspected fibrotic NASH .
The synthesis of Vonafexor involves several chemical reactions that lead to the formation of its active structure. Although specific proprietary methods are often not disclosed in detail, general synthetic pathways for similar compounds typically include:
The precise synthetic route may vary based on the desired purity and yield, but it generally follows established organic synthesis protocols for drug development .
Vonafexor's molecular formula is CHNO, with a molecular weight of approximately 326.39 g/mol. The compound features a complex structure that allows it to effectively bind to the farnesoid X receptor, facilitating its pharmacological effects. The specific arrangement of atoms within Vonafexor contributes to its selectivity and potency as an FXR agonist.
The structural confirmation of Vonafexor has been achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Vonafexor undergoes various chemical reactions during its metabolic processing within the body. These reactions primarily involve:
In vitro studies suggest that Vonafexor exhibits a favorable metabolic profile, with minimal formation of reactive metabolites, enhancing its safety profile compared to other agents .
Vonafexor exerts its effects by selectively activating the farnesoid X receptor, leading to several downstream effects:
These properties are crucial for formulation development and ensuring bioavailability when administered orally .
Vonafexor has been primarily investigated for its applications in treating liver diseases such as:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: